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Introduction
SB-612111, with the chemical name (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-

yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, is a potent and selective nonpeptide

antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the

opioid receptor-like 1 (ORL-1) receptor.[1][2] This document provides a comprehensive

overview of the pharmacological properties of SB-612111, detailing its binding affinity,

functional antagonism, and effects in various in vitro and in vivo models. The information

presented herein is intended to serve as a technical resource for researchers and professionals

in the fields of pharmacology and drug development.

Core Pharmacological Data
The pharmacological activity of SB-612111 has been characterized through a series of key in

vitro experiments. The data, summarized below, highlight its high affinity and selectivity for the

NOP receptor.

Table 1: Receptor Binding Affinity of SB-612111
This table presents the equilibrium dissociation constants (Ki) of SB-612111 for the human

NOP receptor and classical opioid receptors (μ, κ, and δ), demonstrating its selectivity.
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Receptor Ki (nM) Selectivity (fold vs. NOP)

NOP (hORL-1) 0.33 -

μ-opioid (MOP) 57.6 175

κ-opioid (KOP) 160.5 486

δ-opioid (DOP) 2109 6391

Data compiled from multiple sources.[3][4]

Table 2: Functional Antagonist Potency of SB-612111
This table showcases the functional potency of SB-612111 in antagonizing N/OFQ-mediated

effects in various cellular and tissue-based assays. The pKB and pA2 values represent the

negative logarithm of the antagonist's dissociation constant, with higher values indicating

greater potency.

Assay Preparation Parameter Value

[³⁵S]GTPγS Binding
CHO(hNOP) cell

membranes
pKB 9.70

cAMP Accumulation CHO(hNOP) cells pKB 8.63

Electrically Stimulated

Contraction
Mouse Vas Deferens pA2 8.20 - 8.50

Electrically Stimulated

Contraction
Rat Vas Deferens pA2 8.20 - 8.50

Electrically Stimulated

Contraction
Guinea Pig Ileum pA2 8.20 - 8.50

[³H]5-HT Release
Mouse Cerebral

Cortex Synaptosomes
pA2 8.20 - 8.50

Data compiled from Spagnolo et al., 2007.[1]
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Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to

characterize the pharmacological profile of SB-612111.

Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of SB-612111 for the

NOP receptor through competitive displacement of a radiolabeled ligand.

1. Membrane Preparation:

Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor

(CHO(hNOP)) are cultured to confluency.

Cells are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and protein

concentration is determined.

2. Binding Assay:

The assay is performed in a 96-well plate with a final volume of 250 µL.

To each well, add:

50 µL of assay buffer containing increasing concentrations of SB-612111 or vehicle.

50 µL of [³H]N/OFQ (a radiolabeled NOP receptor agonist) at a final concentration of

approximately 0.5 nM.

150 µL of the prepared cell membrane suspension (containing 10-20 µg of protein).

Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of

unlabeled N/OFQ.
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The plate is incubated for 60 minutes at 25°C.

3. Termination and Detection:

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) using a cell harvester.

Filters are washed three times with ice-cold 50 mM Tris-HCl buffer.

The filters are dried, and radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

The IC₅₀ value (the concentration of SB-612111 that inhibits 50% of the specific binding of

the radioligand) is determined by non-linear regression analysis.

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of SB-612111 to antagonize N/OFQ-stimulated G-

protein activation.

1. Membrane Preparation:

Prepare CHO(hNOP) cell membranes as described in the radioligand binding assay

protocol.

2. Assay Procedure:

The assay is conducted in a 96-well plate with a final volume of 200 µL.

To each well, add:

50 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

containing varying concentrations of SB-612111.
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50 µL of a fixed concentration of N/OFQ (typically the EC₈₀ for stimulating [³⁵S]GTPγS

binding).

50 µL of GDP (final concentration 10 µM).

50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

50 µL of CHO(hNOP) cell membranes (10-20 µg protein).

Basal binding is determined in the absence of N/OFQ, and non-specific binding is measured

in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

The plate is incubated for 60 minutes at 30°C.

3. Termination and Detection:

The reaction is terminated by filtration through glass fiber filters.

Filters are washed with ice-cold buffer and radioactivity is counted via liquid scintillation.

4. Data Analysis:

The antagonist dissociation constant (KB) is calculated using the Schild equation, which

relates the shift in the agonist concentration-response curve to the antagonist concentration.

The pKB is the negative logarithm of the KB.

cAMP Accumulation Assay
This assay determines the ability of SB-612111 to block the N/OFQ-mediated inhibition of

adenylyl cyclase.

1. Cell Culture and Plating:

CHO(hNOP) cells are seeded into 96-well plates and grown to near confluency.

2. Assay Procedure:

The growth medium is replaced with serum-free medium containing a phosphodiesterase

inhibitor (e.g., 0.5 mM IBMX) and incubated for 30 minutes at 37°C.
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Cells are then treated with varying concentrations of SB-612111 for 15 minutes.

Subsequently, a fixed concentration of N/OFQ is added in the presence of forskolin (an

adenylyl cyclase activator, typically 1-10 µM) and incubated for a further 15 minutes.

3. cAMP Measurement:

The reaction is stopped, and cells are lysed.

The intracellular cAMP concentration is measured using a commercially available kit, such

as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance

energy transfer (TR-FRET) based assay.

4. Data Analysis:

The ability of SB-612111 to reverse the N/OFQ-induced inhibition of forskolin-stimulated

cAMP accumulation is quantified.

The antagonist dissociation constant (KB) is determined using the Schild analysis, and the

pKB is calculated.

Visualizing Molecular Interactions and Experimental
Processes
The following diagrams, generated using the DOT language, illustrate the signaling pathway of

the NOP receptor and a typical experimental workflow.
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NOP Receptor Signaling Pathway and Antagonism by SB-612111

Cell Membrane

NOP Receptor
Gi/o Protein

Activates

Adenylyl Cyclase

cAMPConversion

N/OFQ Binds and Activates

SB-612111
Binds and Blocks

Inhibits

ATP

Click to download full resolution via product page

Caption: NOP Receptor Signaling and SB-612111 Antagonism.
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Workflow for Competitive Radioligand Binding Assay
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Caption: Competitive Radioligand Binding Assay Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1244008?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Pharmacological Profile
In vivo studies have further elucidated the pharmacological effects of SB-612111,

demonstrating its activity as a potent and selective NOP antagonist in living systems.

Antidepressant-like Effects
In rodent models of depression, such as the mouse forced swimming test and tail suspension

test, SB-612111 has been shown to reduce immobility time at doses ranging from 1-10 mg/kg.

[5][6] This effect is consistent with an antidepressant-like profile and is reversed by the

administration of N/OFQ.[5] Furthermore, the antidepressant-like effects of SB-612111 are

absent in mice lacking the NOP receptor gene, confirming its on-target mechanism of action.[5]

[6]

Modulation of Nociception
SB-612111 does not exhibit analgesic effects on its own.[2] However, it effectively prevents the

pronociceptive (pain-enhancing) and antinociceptive (pain-reducing) effects of centrally

administered N/OFQ in the mouse tail withdrawal assay.[5] This demonstrates its ability to

block the actions of the endogenous NOP receptor ligand in pain pathways.

Effects on Food Intake
In sated mice, SB-612111 (1 mg/kg, i.p.) does not affect food consumption on its own but

completely prevents the orexigenic (appetite-stimulating) effect of intracerebroventricularly

administered N/OFQ.[5] This suggests a role for the N/OFQ-NOP system in the regulation of

feeding behavior, which can be effectively blocked by SB-612111.

Conclusion
SB-612111 is a highly potent and selective antagonist of the NOP receptor, demonstrating high

affinity in binding assays and robust functional antagonism in a variety of in vitro and in vivo

models. Its pharmacological profile, characterized by the ability to block N/OFQ-mediated

signaling and produce antidepressant-like effects, makes it an invaluable tool for investigating

the physiological and pathophysiological roles of the N/OFQ-NOP system. The data and

protocols presented in this guide provide a comprehensive resource for researchers utilizing
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SB-612111 in their studies and for those involved in the development of novel therapeutics

targeting the NOP receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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